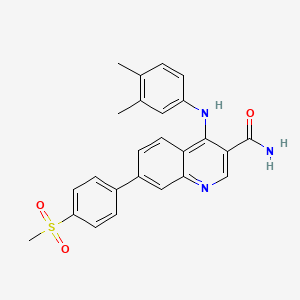

cFMS Receptor Inhibitor III

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’inhibiteur du récepteur cFMS III, également connu sous le nom de 4-(3,4-diméthylanilino)-7-(4-(méthylsulfonyl)phényl)quinoléine-3-carboxamide, est un composé anilinoquinoléine perméable aux cellules. Il agit comme un inhibiteur puissant ciblant le site actif du récepteur du facteur de stimulation des colonies de macrophages (récepteur du M-CSF ou cFMS). Ce composé est connu pour sa grande spécificité et sa puissance dans l’inhibition de la croissance de certaines lignées cellulaires dépendantes du cFMS .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’inhibiteur du récepteur cFMS III implique plusieurs étapes, commençant par la préparation du noyau anilinoquinoléine. Les étapes clés comprennent :

Formation du noyau quinoléine : Ceci est généralement obtenu par une synthèse de Friedländer, qui implique la condensation de dérivés de l’aniline avec des cétones.

Introduction du groupe méthylsulfonyle : Cette étape implique la sulfonation du cycle phényle en utilisant des réactifs comme le chlorure de méthylsulfonyle en conditions basiques.

Formation de la carboxamide :

Méthodes de production industrielle

La production industrielle de l’inhibiteur du récepteur cFMS III suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Optimisation des conditions réactionnelles : Cela comprend l’utilisation de catalyseurs et de solvants à haute efficacité pour maximiser le rendement et la pureté.

Purification : Des techniques telles que la recristallisation, la chromatographie sur colonne et la CLHP (chromatographie liquide haute performance) sont utilisées pour assurer la pureté du composé.

Contrôle qualité : Des tests rigoureux, y compris la RMN (résonance magnétique nucléaire) et la spectrométrie de masse, sont effectués pour confirmer la structure et la pureté du composé

Analyse Des Réactions Chimiques

Types de réactions

L’inhibiteur du récepteur cFMS III subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux qui existent déjà.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier le noyau quinoléine ou le groupe sulfonyle.

Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, en particulier sur les cycles aromatiques.

Réactifs et conditions courants

Oxydation : Des réactifs comme le permanganate de potassium ou le trioxyde de chrome sont couramment utilisés.

Réduction : Des réactifs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Les conditions varient en fonction de la substitution spécifique, mais impliquent souvent l’utilisation de bases ou d’acides forts.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut conduire à la formation de N-oxydes de quinoléine, tandis que la réduction peut donner divers dérivés réduits du noyau quinoléine .

Applications de recherche scientifique

L’inhibiteur du récepteur cFMS III a une large gamme d’applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme un composé outil pour étudier l’inhibition du récepteur du M-CSF et des voies de signalisation associées.

Biologie : Le composé est utilisé en biologie cellulaire pour étudier le rôle du récepteur du M-CSF dans la croissance et la différenciation cellulaires.

Médecine : L’inhibiteur du récepteur cFMS III est étudié pour ses applications thérapeutiques potentielles dans des maladies telles que le cancer, où le récepteur du M-CSF joue un rôle essentiel dans la croissance tumorale et les métastases.

Industrie : Le composé est utilisé dans le développement de nouveaux médicaments ciblant le récepteur du M-CSF et les voies associées .

Applications De Recherche Scientifique

cFMS Receptor Inhibitor III has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the inhibition of the M-CSF receptor and related signaling pathways.

Biology: The compound is employed in cell biology to investigate the role of the M-CSF receptor in cell growth and differentiation.

Medicine: this compound is being explored for its potential therapeutic applications in diseases such as cancer, where the M-CSF receptor plays a critical role in tumor growth and metastasis.

Industry: The compound is used in the development of new drugs targeting the M-CSF receptor and related pathways .

Mécanisme D'action

L’inhibiteur du récepteur cFMS III exerce ses effets en se liant au site actif du récepteur du M-CSF (cFMS), inhibant ainsi son activité de kinase. Cette inhibition empêche le récepteur de phosphoryler les molécules de signalisation en aval, bloquant finalement les voies de signalisation qui favorisent la croissance et la survie cellulaires. Le composé est hautement sélectif pour le récepteur du M-CSF, ce qui en fait un outil précieux pour l’étude de cette voie de signalisation spécifique .

Comparaison Avec Des Composés Similaires

Composés similaires

PLX3397 : Un autre inhibiteur puissant du récepteur du M-CSF, utilisé dans des applications de recherche similaires.

GW2580 : Un inhibiteur sélectif du récepteur du M-CSF, souvent utilisé dans des études sur le cancer et l’inflammation.

BLZ945 : Un inhibiteur de petite molécule du récepteur du M-CSF, avec des applications dans la recherche sur le cancer.

Unicité

L’inhibiteur du récepteur cFMS III est unique en raison de sa grande puissance et de sa sélectivité pour le récepteur du M-CSF. Il est 100 fois plus puissant pour inhiber la croissance de certaines lignées cellulaires dépendantes du cFMS par rapport à d’autres inhibiteurs. Cette grande spécificité en fait un outil précieux pour l’étude du récepteur du M-CSF et de son rôle dans divers processus biologiques .

Propriétés

Formule moléculaire |

C25H23N3O3S |

|---|---|

Poids moléculaire |

445.5 g/mol |

Nom IUPAC |

4-(3,4-dimethylanilino)-7-(4-methylsulfonylphenyl)quinoline-3-carboxamide |

InChI |

InChI=1S/C25H23N3O3S/c1-15-4-8-19(12-16(15)2)28-24-21-11-7-18(13-23(21)27-14-22(24)25(26)29)17-5-9-20(10-6-17)32(3,30)31/h4-14H,1-3H3,(H2,26,29)(H,27,28) |

Clé InChI |

QUJDTMYFVHUEHK-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=C(C=C1)NC2=C3C=CC(=CC3=NC=C2C(=O)N)C4=CC=C(C=C4)S(=O)(=O)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide](/img/structure/B12287827.png)

palladium (II)](/img/structure/B12287836.png)

![tert-Butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate hydrochloride](/img/structure/B12287837.png)

![1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol](/img/structure/B12287839.png)

![2-amino-3-[5-(2-fluoroethoxy)-1H-indol-3-yl]propanoic acid](/img/structure/B12287843.png)

![[9-Fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B12287849.png)